molecular formula C15H14N4O3S B2905911 (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1226456-41-2

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2905911
CAS RN: 1226456-41-2
M. Wt: 330.36
InChI Key: CKHVLVUYVGZGLO-UHFFFAOYSA-N
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Description

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent

This compound exhibits a structure that suggests it could bind with high affinity to multiple receptors, making it a candidate for drug development. Its potential biological activities could include:

  • Antiviral Properties : Similar compounds have shown inhibitory activity against influenza A and other viruses .

Agriculture: Plant Growth Regulation

Derivatives of similar heterocyclic compounds have been used as plant hormones, such as Indole-3-acetic acid , which is involved in the regulation of plant growth . This compound could be investigated for:

Biochemistry: Enzyme Inhibition

The compound’s structure suggests it could act as an inhibitor for certain enzymes:

  • Anticholinesterase Activity : Could inhibit cholinesterase, which has implications in treating diseases like Alzheimer’s .

properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-15(12-3-6-16-22-12)19-7-4-10(5-8-19)13-17-18-14(23-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHVLVUYVGZGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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